7-Ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-Ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Ethylation and methylation: These steps can be carried out using ethylating and methylating agents like ethyl iodide and methyl iodide, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 7-Ethyl-1,3-dimethyl-5,5-dimethyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of both ethyl and trifluoromethyl groups in 7-Ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione makes it unique compared to similar compounds
Properties
Molecular Formula |
C12H12F6N4O2 |
---|---|
Molecular Weight |
358.24 g/mol |
IUPAC Name |
7-ethyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12F6N4O2/c1-4-5-19-7-6(8(23)22(3)9(24)21(7)2)10(20-5,11(13,14)15)12(16,17)18/h4H2,1-3H3,(H,19,20) |
InChI Key |
RWOMEMHTBHCKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(C2=C(N1)N(C(=O)N(C2=O)C)C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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